N-(3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide
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Overview
Description
“N-(3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide” is a complex organic compound. It is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 2-acetylbenzofuran can be treated with fluorinated aldehydes to produce corresponding fluorine-containing 1-benzofuran-2-yl-3-phenyl-prop-2-en-1-ones (chalcones). The cyclocondensation of these chalcones with hydrazine hydrate under basic conditions results in the formation of corresponding novel fluorine-containing 3-benzofuran-2yl-5-phenyl-4,5-dihydro-1H-pyrazoles .Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with multiple receptors, which can lead to a variety of biological activities . The compound’s interaction with its targets could result in changes at the molecular level, which could then translate into observable effects at the cellular or organismal level.
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . These interactions can lead to downstream effects that contribute to the compound’s overall therapeutic efficacy.
Result of Action
Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide in lab experiments is its potential for treating various diseases. This compound has been found to have anti-cancer, anti-inflammatory, and anti-diabetic effects, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for N-(3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide research, including:
1. Investigating the potential of this compound in treating other diseases, such as cardiovascular disease and neurodegenerative diseases.
2. Developing more potent and selective this compound agonists and antagonists for drug development.
3. Studying the structural basis of this compound activation and its interaction with other proteins.
4. Investigating the role of this compound in regulating lipid metabolism and energy homeostasis.
5. Studying the potential of this compound as a biomarker for disease diagnosis and prognosis.
Conclusion:
This compound is a chemical compound that has been studied for its potential use in treating various diseases. Its mechanism of action involves binding to the free fatty acid receptor 1 on the cell membrane, leading to various biochemical and physiological effects. While this compound has shown promise in lab experiments, further studies are needed to determine its safety and efficacy in humans. There are several future directions for this compound research, including investigating its potential in treating other diseases and developing more potent and selective agonists and antagonists for drug development.
Synthesis Methods
The synthesis of N-(3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide involves several steps, including the reaction of 2-furoic acid with hydrazine hydrate to form 2-furoic hydrazide, followed by the reaction of 2-furoic hydrazide with acetic anhydride to form 1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid. This compound is then reacted with 4-(bromomethyl)phenylacetic acid to form this compound.
Scientific Research Applications
N-(3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and diabetes. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that this compound has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In diabetes research, this compound has been found to improve glucose tolerance and insulin sensitivity.
properties
IUPAC Name |
N-[3-[2-acetyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11(21)18-14-6-3-5-13(9-14)15-10-16(17-7-4-8-23-17)20(19-15)12(2)22/h3-9,16H,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHUBDHDXXFGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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